molecular formula C26H40N4O B2910736 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide CAS No. 946286-08-4

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide

Cat. No.: B2910736
CAS No.: 946286-08-4
M. Wt: 424.633
InChI Key: PCHIDKASECONBV-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a rigid adamantane core linked to a complex ethyl chain. The ethyl group is substituted with two pharmacologically relevant moieties:

  • A 4-methylpiperazin-1-yl group, a nitrogen-containing heterocycle known to modulate receptor interactions and pharmacokinetics.

The adamantane scaffold confers high lipophilicity and metabolic stability, while the ethyl chain introduces polar functional groups that balance solubility and bioavailability.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O/c1-28(2)23-6-4-22(5-7-23)24(30-10-8-29(3)9-11-30)18-27-25(31)26-15-19-12-20(16-26)14-21(13-19)17-26/h4-7,19-21,24H,8-18H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHIDKASECONBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane coreThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.

    Biology: The compound is used in studies to investigate cellular processes and pathways, including signal transduction and gene expression.

    Industry: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other adamantane-1-carboxamide derivatives. Below is a detailed analysis of key analogs:

N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide (Synonyms: AC1MODCX, KS-000020F9)

  • Substituents : A naphthalen-2-yl group and a hydroxyl group on the ethyl chain.
  • The hydroxyl group introduces hydrogen-bonding capacity, which may improve solubility but limit blood-brain barrier (BBB) penetration relative to the methylpiperazine group .
  • Hypothesized Activity : Likely exhibits distinct binding profiles due to naphthalene’s planar structure, which could favor interactions with aromatic residues in enzymes or receptors.

N-(4-Ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1)

  • Substituents : A 4-ethoxyphenyl group directly attached to the adamantane carboxamide.
  • Structural Differences: Simpler structure lacking the ethyl chain’s bifurcated substituents.
  • Hypothesized Activity : May prioritize peripheral over central effects due to reduced polarity and absence of piperazine-mediated receptor interactions .

N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide

  • Substituents : A sulfanyl-linked indole moiety with a 4-methylphenyl group.
  • The methylphenyl group may enhance lipophilicity but reduce metabolic stability compared to dimethylamino or piperazine groups.
  • Hypothesized Activity : Likely targets enzymes or receptors sensitive to sulfur-containing ligands, such as cytochrome P450 isoforms or cysteine protease enzymes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Predicted logP Key Functional Groups
Target Compound Dimethylaminophenyl, methylpiperazinyl ~495* 3.8–4.2 Amines, adamantane
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide Naphthyl, hydroxyl 349.45 4.5–5.0 Hydroxyl, naphthalene
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide Ethoxyphenyl 299.41 4.0–4.5 Ethoxy, adamantane
N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide Indole-sulfanyl, methylphenyl ~480* 5.2–5.8 Sulfur, indole, methylphenyl

*Estimated based on structural analogs.

Table 2: Hypothetical Pharmacokinetic Profiles

Compound Name BBB Penetration Potential Solubility (mg/mL) Metabolic Stability
Target Compound High (piperazine) 0.1–0.5 Moderate
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide Low (hydroxyl) <0.1 Low (naphthalene)
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide Low 0.05–0.1 High
N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide Moderate 0.2–0.4 Low (sulfanyl)

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